molecular formula C20H35NO13 B1261781 4''-epi-Validamycin A

4''-epi-Validamycin A

Cat. No.: B1261781
M. Wt: 497.5 g/mol
InChI Key: JARYYMUOCXVXNK-SFKYOCBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4''-epi-Validamycin A is an enzymatically derived analog of the antifungal antibiotic validamycin A, serving as a crucial tool for research in agricultural science and biochemistry . Validamycin A and its derivatives are noted for their role as potent trehalase inhibitors . Trehalase is a key enzyme responsible for the breakdown of trehalose, a major energy source and stress protectant in fungi and insects . By competitively inhibiting this enzyme, this compound can disrupt critical physiological processes in these organisms, making it a valuable compound for studying fungal pathogenesis and insect physiology . The specific biosynthesis of this compound is catalyzed by the validamycin glycosyltransferase (ValG) from Streptomyces hygroscopicus , which utilizes validoxylamine A and UDP-glucose as substrates . Research into validamycin A has demonstrated its effectiveness in inhibiting the biosynthesis of mycotoxins, such as deoxynivalenol (DON), in fungi like Fusarium graminearum and has shown potential in inducing broad-spectrum disease resistance in plants . As a structurally related analog, this compound provides researchers with a specialized molecule to explore structure-activity relationships, refine understanding of trehalase inhibition mechanisms, and develop novel strategies for crop protection. This product is labeled For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H35NO13

Molecular Weight

497.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14+,15+,16+,17-,18-,19-,20+/m1/s1

InChI Key

JARYYMUOCXVXNK-SFKYOCBWSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO

Synonyms

4''-epi-validamycin A

Origin of Product

United States

Enzymatic and Biotechnological Production of 4 Epi Validamycin a

Catalytic Engineering of Validamycin Glycosyltransferase (ValG) for Analog Synthesis

The glycosyltransferase ValG is naturally responsible for the final step in Validamycin A biosynthesis, where it attaches a glucose molecule from UDP-glucose to the precursor, validoxylamine A. core.ac.uknih.gov The engineering of this enzyme has been a key strategy for creating new validamycin analogs. nih.govresearcher.life By exploring the substrate flexibility of ValG, researchers have successfully used it as a biocatalyst for generating unnatural compounds. researchgate.net

To investigate the potential of ValG for producing validamycin analogs, a variety of nucleotidyldiphosphate (NDP)-sugars were tested as alternative sugar donors in enzymatic reactions with validoxylamine A as the acceptor. nih.govnih.gov The natural substrate, UDP-glucose, which yields Validamycin A, was used as a positive control. nih.gov The study revealed that ValG exhibits a degree of substrate flexibility, although it is selective. While it could utilize UDP- or GDP-glucose, it did not accept ADP- or dTDP-glucose as sugar donors. researchgate.net Further testing with other activated sugars showed that incubations with UDP-N-acetylglucosamine, UDP-glucuronic acid, or GDP-mannose did not result in any detectable product formation. nih.gov

A significant finding from the substrate evaluation was that ValG efficiently utilized UDP-galactose as an alternative sugar donor. nih.govresearcher.lifeacs.org This enzymatic reaction led to the successful production of a novel, unnatural validamycin analog, identified as 4''-epi-Validamycin A. researchgate.netnih.gov The transfer of galactose instead of glucose to validoxylamine A results in a stereochemical change at the 4''-position of the sugar moiety, hence the "epi" designation. nih.gov This bioconversion demonstrates the potential of using ValG in combinatorial biocatalysis to generate libraries of new chemical compounds. nih.govscispace.com The newly synthesized this compound was found to exhibit moderate growth inhibitory activity against the plant fungal pathogen Rhizoctonia solani. nih.govresearcher.lifeacs.org

Table 1: Substrate Specificity of Validamycin Glycosyltransferase (ValG)
NDP-Sugar SubstrateProduct FormedReference
UDP-glucoseValidamycin A (Natural Product) nih.gov
UDP-galactoseThis compound nih.govnih.gov
GDP-glucoseValidamycin A researchgate.net
ADP-glucoseNo Product Detected researchgate.net
dTDP-glucoseNo Product Detected researchgate.net
UDP-N-acetylglucosamineNo Product Detected nih.gov
UDP-glucuronic acidNo Product Detected nih.gov
GDP-mannoseNo Product Detected nih.gov

Structural and Mechanistic Insights into ValG Functionality

Understanding the structure and catalytic mechanism of ValG is crucial for its rational engineering. ValG belongs to the GT-A family of glycosyltransferases, which is interesting as this family is more commonly associated with primary metabolism, whereas ValG functions in secondary metabolism. nih.govscispace.com

A comparative analysis of ValG's amino acid sequence with its homologous proteins revealed a significant deviation from a highly conserved motif. nih.govresearcher.life Many glycosyltransferases possess a characteristic DXD (Aspartate-any residue-Aspartate) motif. scispace.comebi.ac.ukresearchgate.net This motif is generally involved in the coordination of a divalent metal ion (like Mg²⁺ or Mn²⁺) and the binding of the NDP-sugar substrate. scispace.comnih.gov However, ValG is unusual as it contains a DTG (Aspartate-Threonine-Glycine) motif in place of the canonical DXD sequence. nih.govresearcher.lifeacs.org This unique feature suggests a potentially different mechanism for metal ion and/or substrate binding in ValG compared to other related enzymes. scispace.com

To probe the function of the unusual DTG motif, site-directed mutagenesis was employed. nih.govresearchgate.net Researchers specifically altered the DTG motif to a DCD (Aspartate-Cysteine-Aspartate) sequence to investigate its role in catalysis. researcher.lifeacs.org The results of this experiment were illuminating: the mutation from DTG to DCD altered the enzyme's preferences for metal ion binding. nih.govresearcher.life Despite this change in metal ion coordination, the mutation did not appear to affect the enzyme's substrate specificity. nih.govresearcher.lifeacs.org The DCD mutant of ValG retained its ability to utilize its sugar substrates, indicating that while the DTG motif is involved in metal binding, its specific sequence is not the sole determinant of sugar donor recognition. nih.gov

Table 2: Effect of DTG Motif Mutagenesis in ValG
Enzyme VariantMotifEffect on Metal Ion BindingEffect on Substrate SpecificityReference
Wild-Type ValGDTGStandardUnchanged nih.govresearcher.life
Mutant ValGDCDAltered PreferencesNot Affected nih.govresearcher.lifeacs.org

Genetic Engineering Strategies for Enhanced Analog Production

The efficient production of this compound relies on a steady supply of its precursor, validoxylamine A. Genetic engineering of the producing organism, S. hygroscopicus, offers a powerful strategy to increase the availability of this key intermediate. One effective approach is the targeted inactivation of the valG gene within the validamycin biosynthetic gene cluster. core.ac.ukresearchgate.net This deletion creates a mutant strain that is unable to perform the final glucosylation step, leading to the accumulation of high levels of validoxylamine A, which can then be harvested and used as a substrate for the in vitro enzymatic synthesis of this compound and other analogs. researchgate.netresearchgate.net

Inactivation of Validamycin Glycosyltransferase Genes for Precursor Accumulation

A key strategy in the biotechnological production of novel validamycin analogs is the targeted inactivation of the validamycin glycosyltransferase gene, valG. In the wild-type strain Streptomyces hygroscopicus, the ValG enzyme is responsible for the final step in Validamycin A biosynthesis, which involves the transfer of a glucose moiety from UDP-glucose to the precursor molecule, validoxylamine A. dokumen.pubnih.gov

Genetic manipulation to create a valG-deficient mutant of S. hygroscopicus effectively blocks this final glucosylation step. nih.govresearchgate.net This targeted gene inactivation leads to the cessation of Validamycin A production and the subsequent accumulation of its immediate precursor, validoxylamine A. dokumen.pubnih.govresearchgate.net This accumulated validoxylamine A serves as a crucial substrate for the subsequent enzymatic synthesis of this compound. nih.govresearchgate.net The successful isolation of validoxylamine A from the fermentation broth of the valG mutant provides a readily available starting material for in vitro biocatalytic reactions.

Recombinant Expression Systems for ValG Catalysis

To facilitate the enzymatic production of this compound, the valG gene has been successfully cloned and expressed in a heterologous host, typically Escherichia coli. nih.govresearchgate.net This recombinant expression system allows for the high-level production and subsequent purification of the ValG enzyme. The purified recombinant ValG can then be used in a controlled enzymatic reaction.

The in vitro catalytic reaction for the production of this compound combines the purified ValG enzyme with the precursor validoxylamine A and an alternative sugar donor, UDP-galactose. nih.govnih.govacs.org While ValG's natural substrate is UDP-glucose, research has demonstrated its catalytic promiscuity, as it can also efficiently utilize UDP-galactose. nih.govnih.govacs.org This enzymatic transfer of a galactose moiety to validoxylamine A results in the formation of the novel compound, this compound. nih.govnih.gov Other tested sugar donors, such as UDP-N-acetylglucosamine, UDP-glucuronic acid, and GDP-mannose, did not yield any detectable products, highlighting the specific flexibility of ValG towards UDP-galactose. nih.govacs.org

Table 1: Substrate Specificity of Validamycin Glycosyltransferase (ValG)

Sugar DonorAcceptorProduct
UDP-glucoseValidoxylamine AValidamycin A
UDP-galactoseValidoxylamine AThis compound
UDP-N-acetylglucosamineValidoxylamine ANo Product Detected
UDP-glucuronic acidValidoxylamine ANo Product Detected
GDP-mannoseValidoxylamine ANo Product Detected

Table 2: Research Findings on the Enzymatic Production of this compound

Research AspectFinding
Enzyme Recombinant Validamycin Glycosyltransferase (ValG) from Streptomyces hygroscopicus
Precursor Substrate Validoxylamine A (accumulated by valG-deficient mutant)
Sugar Donor UDP-galactose
Product This compound
Reaction In vitro enzymatic glycosylation
Significance Demonstrates the feasibility of using biocatalysis and precursor-directed biosynthesis to generate novel validamycin analogs.

Mechanistic Investigations of Biological Activity of 4 Epi Validamycin a

Molecular Basis of Anti-fungal Activity against Plant Pathogens

The antifungal action of 4''-epi-Validamycin A is rooted in its ability to disrupt the growth and pathogenic processes of fungi, particularly the plant pathogen Rhizoctonia solani.

Inhibition of Rhizoctonia solani Growth and Virulence

This compound, an unnatural analogue of validamycin A, has demonstrated a moderate growth inhibitory activity against the plant fungal pathogen Rhizoctonia solani (also known as Pellicularia sasakii). dokumen.pubnih.gov This compound is produced through the enzymatic action of validamycin glycosyltransferase (ValG), which utilizes UDP-galactose as a sugar donor instead of its natural substrate, UDP-glucose. dokumen.pubnih.gov While validamycin A is known to act as a fungistatic agent that primarily inhibits the extension of hyphae rather than causing outright cell death, the precise morphological and virulence effects of this compound on R. solani require more detailed investigation. dokumen.pub For its parent compound, validamycin A, the inhibitory effect on hyphal extension is a key aspect of its remarkable therapeutic effects on sheath blight disease. dokumen.pub

Comparative Analysis of Inhibitory Effects with Validamycin A

Validamycin A has been extensively used in Asia for decades as a protectant for rice and wheat against R. solani. dokumen.pub It is highly effective, with studies showing significant inhibition of the pathogen. dokumen.pubcaymanchem.com In contrast, this compound is described as having "moderate" inhibitory activity. nih.gov

While direct comparative quantitative data such as IC50 values for this compound are not widely published, the activity of validamycin A and its derivatives against R. solani trehalase is well-documented. For instance, validamycin A inhibits the trehalase from R. solani with a reported IC50 value of 72 μM, whereas its aglycone, validoxylamine A, is a much more potent inhibitor. mdpi.com This suggests that the structural configuration, including the stereochemistry at the 4''-position, is critical for the degree of inhibitory potency. The difference in activity between validamycin A and its 4''-epimer likely stems from altered binding affinity to the target enzyme.

Table 1: Inhibitory Activity of Validamycin A and Related Compounds against R. solani Trehalase

CompoundIC50KiInhibition Type
Validamycin A72 μM--
Validoxylamine A140 nM1.9 nMCompetitive

Data sourced from scientific literature. mdpi.comnih.gov

Enzymatic Target Elucidation: Trehalase Inhibition

The primary mode of action for validamycin and its analogues is the inhibition of trehalase, a crucial enzyme in fungal metabolism. nih.gov

Competitive Inhibition of Trehalase Enzyme Activity

Validamycin A is structurally similar to trehalose (B1683222), the natural substrate for the trehalase enzyme. toku-e.com This structural mimicry allows it to act as a potent and specific competitive inhibitor of trehalase in a wide range of organisms, including fungi and insects. mdpi.comtoku-e.comnih.gov Validamycin A itself can be taken up by the fungal cell and is hydrolyzed by a β-glucosidase to yield validoxylamine A, which is an even stronger competitive inhibitor of trehalase. nih.gov

Given that this compound is a stereoisomer of validamycin A, it is highly probable that it also targets the trehalase enzyme through a similar competitive inhibition mechanism. However, specific kinetic studies confirming the competitive inhibition and determining the Ki value for this compound against fungal trehalase are not yet available in the reviewed literature. The moderate activity observed suggests that the epimerization at the 4''-position of the glucose moiety may alter the binding efficiency within the active site of the trehalase enzyme compared to validamycin A.

Consequences of Trehalase Inhibition on Fungal Cellular Processes

Trehalose is a vital non-reducing disaccharide in fungi, serving as a storage carbohydrate, an energy source, and a protectant against various environmental stresses. nih.gov The enzyme trehalase hydrolyzes trehalose into two molecules of glucose, which are then available for primary metabolic pathways like glycolysis. mdpi.com

The inhibition of trehalase by compounds like validamycin A has several significant consequences for fungal cells:

Disruption of Energy Metabolism : By blocking the breakdown of trehalose, the fungus is deprived of a ready source of glucose, thereby interfering with its energy metabolism. researchgate.netnih.gov

Accumulation of Intracellular Trehalose : Inhibition of trehalase leads to a significant increase in the endogenous levels of trehalose within the fungal cells. nih.govnih.gov

Impaired Growth and Development : The disruption in energy supply and metabolic balance leads to the inhibition of hyphal growth and extension, as seen in R. solani. dokumen.pubnih.gov In some fungi, it can also delay spore germination and reduce sporulation. caymanchem.comnih.gov

Altered Cell Wall Composition : Some studies on validamycin A have reported changes to the cell-wall components in Rhizoctonia fungi following treatment. apsnet.org

These cellular disruptions collectively account for the fungistatic activity of trehalase inhibitors against susceptible fungal pathogens.

Interaction with Host Plant Defense Mechanisms

While the primary mechanism of action for validamycin-related compounds is direct inhibition of a fungal enzyme, recent research has uncovered a secondary role for validamycin A in stimulating the host plant's own defense systems. There is currently no specific research on whether this compound can elicit similar responses.

Studies on validamycin A have shown that it can induce broad-spectrum resistance in plants like Arabidopsis, rice, and wheat. nih.govapsnet.orgnih.gov This induced resistance is characterized by:

Activation of Defense Responses : Treatment with validamycin A can trigger key plant defense events such as bursts of reactive oxygen species (ROS) and the deposition of callose, which serves to reinforce cell walls at the site of pathogen attack. apsnet.orgnih.gov

Upregulation of Defense Genes : Validamycin A has been shown to increase the expression of pathogenesis-related (PR) genes. nih.gov

Involvement of Signaling Pathways : The induction of resistance by validamycin A involves major plant defense signaling pathways, including the salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET) pathways. apsnet.orgnih.gov

This dual action of directly inhibiting the pathogen and simultaneously priming the plant's immune system makes validamycin A a highly effective agricultural antibiotic. nih.gov Whether this compound shares this ability to modulate host defenses is an important area for future research that could further define its potential as a plant protection agent.

Induction of Plant Immune Responses

Validamycin A has been shown to act as an elicitor, triggering the plant's own defense mechanisms. apsnet.org Studies have demonstrated that treatment with Validamycin A can induce key elements of PAMP-triggered immunity (PTI), a fundamental plant defense response. nih.gov This includes the rapid production of reactive oxygen species (ROS), often referred to as an oxidative burst, and the deposition of callose to reinforce cell walls at the site of potential infection. apsnet.org

Investigations in various plant models, including Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.), confirmed that Validamycin A application led to ROS bursts and callose deposition. apsnet.org The induced defense response is not localized; it involves the activation of systemic signaling pathways. Research indicates that Validamycin A-induced immunity involves the complex interplay of phytohormone signaling, particularly the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, which are crucial for orchestrating broad-spectrum disease resistance. apsnet.orgcabidigitallibrary.org

Modulation of Defense-Related Enzyme Systems in Plants (e.g., Polyphenol Oxidase)

A key aspect of induced plant defense is the activation of defense-related enzymes. cabidigitallibrary.org Polyphenol oxidase (PPO) is one such enzyme, known for its role in plant resistance to pathogens. nih.govnih.gov PPOs catalyze the oxidation of phenols into highly reactive quinones, which can have direct antimicrobial effects and contribute to the formation of physical barriers against invading pathogens. mdpi.com

In-vivo experiments have shown that the application of Validamycin A, particularly in combination with other biocontrol agents, can significantly elevate the activity of these defense enzymes. For instance, in a study on Camellia oleifera, a combined treatment of Validamycin A and the biocontrol bacterium Bacillus velezensis TCS001 resulted in a 161.72% increase in the concentration of polyphenol oxidase in the plants, demonstrating a potentiation of the plant's defensive capacity. nih.gov This modulation of enzyme systems is a critical mechanism by which these compounds enhance plant resilience. nih.gov

Synergistic Effects in Biocontrol Strategies

The integration of chemical elicitors with biological control agents represents a promising strategy for sustainable agriculture, often resulting in synergistic effects where the combined efficacy exceeds that of the individual components.

Enhanced Efficacy of this compound in Combination with Biocontrol Agents

Similarly, in trials against maize sheath blight caused by Rhizoctonia solani, the combined application of Validamycin A and the fungus Trichoderma asperellum GDFS1009 resulted in a significantly improved pathogen-inhibiting efficiency. nih.gov This synergy is often attributed to the complementary modes of action: the biocontrol agent may directly antagonize the pathogen through mechanisms like competition or parasitism, while the chemical compound induces systemic resistance in the host plant. nih.govmdpi.com

Table 1: Enhanced Antifungal Efficacy with Combined Treatments

Pathogen Host Plant Biocontrol Agent Enhancement of Efficacy
Anthracnose (Colletotrichum siamense) Camellia oleifera Bacillus velezensis TCS001 65.62% increase over Validamycin A alone nih.gov

Transcriptomic Analysis of Pathogen Response to Combined Treatments

To understand the molecular basis of these synergistic effects, researchers have employed transcriptomic analysis to study the gene expression changes in pathogens exposed to combined treatments. frontiersin.orgmdpi.com These analyses reveal the profound impact of such combinations on the pathogen's cellular and metabolic processes. nih.gov

In the case of Colletotrichum siamense treated with a mixture of Validamycin A and Bacillus velezensis TCS001, transcriptomic data showed a more pronounced influence on the pathogen's gene expression compared to either treatment alone. nih.gov The analysis highlighted significant upregulation of key genes involved in the glycolysis/gluconeogenesis pathway. nih.gov This disruption of primary metabolism was linked to a substantial accumulation of acetaldehyde (B116499) and the induction of apoptosis (programmed cell death) in the pathogen, ultimately causing a loss of pathogenicity. nih.gov

Table 2: Summary of Transcriptomic Findings in Colletotrichum siamense Response to Combined Treatment

Analytical Approach Key Findings Implication for Pathogen
Differential Gene Expression More significant changes in transcription levels with combined treatment compared to individual agents. nih.gov Enhanced stress and disruption of normal cellular function.
KEGG Enrichment Analysis Significant upregulation of 13 key genes in the glycolysis/gluconeogenesis pathway. nih.gov Disruption of central carbon metabolism and energy production.
Metabolic Impact Substantial accumulation of acetaldehyde. nih.gov Increased cellular toxicity.

| Phenotypic Outcome | Induction of apoptosis and loss of pathogenicity. nih.gov | Inability to cause disease. |

Research on Derivatives and Analogues of 4 Epi Validamycin a

Structural Diversification Through Enzymatic Modification

The enzymatic modification of 4''-epi-validamycin A has been a key strategy in generating structural diversity. This approach leverages the catalytic capabilities of enzymes to introduce new chemical moieties onto the core structure of the molecule.

Exploration of ValG Substrate Promiscuity for Novel Glycosylation Patterns

The glycosyltransferase ValG, responsible for the final glycosylation step in validamycin A biosynthesis, has demonstrated a notable degree of substrate promiscuity. nih.govnih.gov While its natural substrate is UDP-glucose, which it transfers to validoxylamine A to form validamycin A, ValG can also efficiently utilize UDP-galactose as a sugar donor. nih.govnih.gov This flexibility allows for the enzymatic production of the unnatural compound this compound. nih.govnih.gov In this reaction, ValG catalyzes the transfer of a galactose moiety to validoxylamine A, resulting in a change in the stereochemistry at the 4''-position of the sugar residue. nih.gov

The exploration of ValG's substrate range has revealed its potential for creating a library of novel glycosylated compounds. nih.gov Besides UDP-galactose, the enzyme has been tested with other sugar donors like UDP-N-acetylglucosamine, UDP-glucuronic acid, and GDP-mannose, although with varying degrees of success. nih.gov This inherent flexibility of ValG is a valuable tool for generating new validamycin analogues with potentially altered biological activities. nih.gov The ability to attach different sugar moieties to the validoxylamine A core opens up possibilities for modulating the compound's properties, such as its solubility, stability, and target-binding affinity. nih.gov

Chemoenzymatic Synthesis of Related Pseudo-oligosaccharides

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like pseudo-oligosaccharides. This approach has been instrumental in generating modified validamycin A structures.

Generation of Modified Validamycin A Structures via Precursor Derivatization

A key strategy in the chemoenzymatic synthesis of validamycin A analogues involves the derivatization of its biosynthetic precursors. nih.gov By modifying these precursor molecules chemically and then subjecting them to enzymatic transformations, researchers can create a wide array of novel structures. nih.govsfu.ca For instance, the inactivation of the valG gene, which encodes the glycosyltransferase, leads to the accumulation of validoxylamine A. nih.gov This precursor can then serve as a scaffold for the chemical attachment of various functional groups before enzymatic glycosylation to yield new validamycin derivatives.

This precursor derivatization approach allows for targeted modifications at specific positions of the validamycin core structure. For example, researchers have synthesized various carbasugar phosphate (B84403) analogues and tested them as substrates for enzymes in the validamycin biosynthetic pathway. nih.gov This has provided insights into the substrate specificity of these enzymes and has enabled the chemoenzymatic synthesis of novel carbohydrate mimetics. nih.gov The combination of chemical derivatization of precursors and subsequent enzymatic processing offers a powerful platform for generating structurally diverse pseudo-oligosaccharides with potential applications in agriculture and medicine.

Identification and Characterization of Novel Biosynthetically Related Compounds

In addition to targeted synthesis, the exploration of the natural biosynthetic machinery of Streptomyces hygroscopicus, the producing organism of validamycin, has led to the discovery of novel, structurally related compounds.

Genetic manipulation of the validamycin producer has been a fruitful strategy for identifying new compounds. nih.gov For example, the inactivation of the putative cyclitol reductase gene, valN, in S. hygroscopicus resulted in the production of 1,1′-bis-valienamine and its glucoside, validienamycin. nih.govgoogle.com These compounds represent new additions to the validamycin family of natural products.

Furthermore, detailed analysis of the chemical composition of validamycins (B6595820) in Streptomyces hygroscopicus has revealed the presence of oxygen-bridged analogues. nih.gov The biosynthesis of these compounds involves the enzyme ValL, which catalyzes a non-glycosidic C-O bond formation. nih.gov The resulting intermediate is then glycosylated by ValG to produce validenomycin. nih.gov The discovery of these naturally occurring analogues highlights the inherent diversity of the validamycin biosynthetic pathway and provides new templates for further derivatization and biological evaluation.

Below is a table summarizing some of the key enzymes and their roles in generating derivatives and analogues of this compound.

EnzymeFunctionSubstrate(s)Product(s)Reference
ValG GlycosyltransferaseValidoxylamine A, UDP-glucoseValidamycin A nih.govnih.gov
Validoxylamine A, UDP-galactoseThis compound nih.govnih.gov
1,1′-bis-valienolValidenomycin nih.gov
ValL PseudoglycosyltransferaseGDP-valienol, Valienol-7-phosphate1,1′-bis-valienol-7-phosphate nih.gov
ValN Putative Cyclitol ReductaseBiosynthetic intermediate(Inactivation leads to) 1,1′-bis-valienamine, Validienamycin nih.gov
ValB Sugar NucleotidyltransferaseValienol 1-phosphateNucleotidyl diphosphate (B83284) derivatives nih.gov

Future Research Directions and Translational Perspectives

Advancements in Synthetic Biology for 4''-epi-Validamycin A Production

The production of this compound is intrinsically linked to the enzymatic modification of validoxylamine A. A key enzyme in this process is the validamycin glycosyltransferase (ValG). Research has shown that ValG can utilize UDP-galactose as a sugar donor to convert validoxylamine A into this compound. nih.gov This discovery opens up avenues for the development of synthetic biology strategies to enhance the production of this specific analog.

Future research in this area will likely focus on several key aspects:

Enzyme Engineering: Modifying the ValG enzyme to improve its catalytic efficiency and specificity for UDP-galactose could significantly increase the yield of this compound. Directed evolution or site-directed mutagenesis could be employed to create superior enzyme variants.

Host Strain Optimization: The primary producer of validamycin, Streptomyces hygroscopicus, can be genetically engineered to overproduce validoxylamine A, the immediate precursor. nih.gov By inactivating the gene responsible for the final glucosylation step in validamycin A synthesis, a surplus of validoxylamine A becomes available for conversion to this compound.

Metabolic Pathway Engineering: Optimizing the metabolic pathways within the host organism to increase the intracellular pool of UDP-galactose is another critical strategy. This could involve the overexpression of genes involved in galactose metabolism or the downregulation of competing pathways.

Heterologous Expression: Exploring the expression of the necessary biosynthetic genes in more tractable and faster-growing host organisms, such as E. coli or yeast, could provide a more efficient and scalable production platform. sciepublish.com

Further Elucidation of Biosynthetic Pathways and Regulatory Networks

While the fundamental steps in validamycin A biosynthesis are known, a complete understanding of the intricate regulatory networks that govern its production is still evolving. researchgate.net This knowledge is crucial for rationally engineering strains for enhanced production of both validamycin A and its derivatives like this compound.

Key areas for future investigation include:

Identification of Regulatory Elements: The val gene cluster, responsible for validamycin biosynthesis, contains regulatory genes such as valP and valQ, which are believed to be part of a two-component regulatory system. nih.gov Further characterization of these and other regulatory proteins will be essential.

Global Regulatory Networks: The biosynthesis of secondary metabolites is often controlled by global regulators that respond to environmental cues and the cell's physiological state. universiteitleiden.nl For instance, the GlnR protein, a global regulator of nitrogen metabolism, has been shown to both positively and negatively regulate validamycin A production by binding to different sites in the promoter region. nih.gov Understanding how these global networks influence the val gene cluster is a key research frontier.

Thermo-regulation: The production of validamycin A in S. hygroscopicus 5008 is notably enhanced at 37°C compared to the optimal growth temperature of 30°C. researchgate.net Transcriptomic analysis has revealed that a significant portion of the genome, including the validamycin biosynthetic genes, is upregulated at the higher temperature. researchgate.net Elucidating the molecular mechanisms behind this thermo-regulation could lead to novel strategies for boosting production.

Expansion of Mechanistic Studies on Bioactivity and Selectivity

The biological activity of validamycin A and its analogs stems from their ability to inhibit trehalase enzymes. nih.gov Validoxylamine A, the active pharmacophore, is released from validamycin A within the fungal cell. nih.gov To fully understand the potential of this compound, detailed mechanistic studies are required.

Future research should address:

Enzyme-Inhibitor Interactions: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of 4''-epi-validoxylamine A (the corresponding active form of this compound) in complex with various trehalase enzymes will be invaluable. This will provide insights into the molecular basis of its inhibitory activity and selectivity.

Substrate Selectivity of Modifying Enzymes: The pseudoglycosyltransferase VldE is a key enzyme in the biosynthesis of validoxylamine A, catalyzing a C-N bond formation. nih.gov While it exhibits strict substrate selectivity, understanding the structural basis for this selectivity could inform the engineering of enzymes with altered substrate preferences, potentially leading to the synthesis of novel analogs.

Comparative Bioactivity: Direct comparative studies of the bioactivity of this compound against a range of fungal pathogens, alongside validamycin A, are needed. This will determine if the epimerization at the 4''-position confers any advantages in terms of potency or spectrum of activity.

Potential for Development of Novel Agricultural Control Agents

Validamycin A has a long and successful history as an agricultural antibiotic for controlling rice sheath blight caused by Rhizoctonia solani. dokumen.pubnih.gov Its fungistatic action, where it inhibits fungal growth and branching rather than directly killing the fungus, makes it a valuable tool in integrated pest management. dokumen.pub The development of this compound as a novel agricultural control agent presents an exciting prospect.

Key considerations for its development include:

Efficacy against a Broader Range of Pathogens: While validamycin A is highly effective against R. solani, its efficacy against other plant pathogens is an area for further exploration. Research has shown that foliar spray of validamycin A or validoxylamine A can control tomato Fusarium wilt. dokumen.pub Investigating the efficacy of this compound against a wider array of fungal diseases could expand its potential market.

Induction of Plant Defense Responses: Recent studies have indicated that validamycin A can induce broad-spectrum resistance in plants by activating the salicylic (B10762653) acid and jasmonic acid/ethylene signaling pathways. nih.gov It will be important to determine if this compound elicits similar or enhanced plant defense responses, which would add to its value as a crop protection agent.

Pharmacokinetics and Field Performance: Evaluating the stability, persistence, and uptake of this compound in plant tissues under field conditions will be crucial for its practical application. Its performance will need to be compared with existing fungicides, including validamycin A.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of 4''-epi-Validamycin A compared to Validamycin A?

  • Methodological Answer : Use high-resolution 1H and 13C NMR spectroscopy to analyze the C-4'' hydrogen coupling constants. For this compound, the C-4'' hydrogen exhibits a small doublet (J = 3 Hz), whereas Validamycin A shows a larger coupling constant (J = 12 Hz). Additionally, HMBC (Heteronuclear Multiple Bond Correlation) analysis can confirm the β-glycosidic bond and regioselective galactose attachment at C-4'' by correlating H-1'' with C-4'' . HRMS (High-Resolution Mass Spectrometry) with m/z 498 [M+H]+ provides molecular confirmation .

Q. What enzymatic methods are used to synthesize this compound in vitro?

  • Methodological Answer : Employ the glycosyltransferase ValG (a GT-2 family enzyme) with UDP-galactose as the sugar donor and validoxylamine A as the acceptor substrate. Optimize reaction conditions (pH 7.5, 30°C, 12 hours) and purify the product via ion-exchange chromatography (e.g., Dowex 1X8 resin) followed by HPLC. Validate purity using NMR and antifungal activity assays .

Q. How does the antifungal activity of this compound compare to Validamycin A in standard assays?

  • Methodological Answer : Conduct agar-block inhibition assays against Pellicularia sasakii. Validamycin A typically shows strong inhibition (e.g., 10 µg/block), while this compound exhibits weaker activity due to reduced cellular uptake or hydrolysis efficiency. Use water or DMSO as negative controls and quantify inhibition zones .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro enzymatic hydrolysis and in vivo antifungal efficacy of this compound?

  • Methodological Answer : Perform radiolabeled uptake studies (e.g., 14C-labeled compounds) in fungal cells to compare intracellular accumulation rates. Combine with LC-MS/MS to quantify hydrolysis products (e.g., validoxylamine A) in fungal lysates. If uptake is comparable but activity differs, investigate fungal β-glucosidase specificity using recombinant enzymes and kinetic assays (Km, Vmax) .

Q. What strategies can improve ValG's regioselectivity for synthesizing this compound derivatives?

  • Methodological Answer : Use site-directed mutagenesis targeting ValG's DXD motif (critical for metal ion coordination in GT-A enzymes). Test mutants against UDP-sugar analogs (e.g., UDP-glucose vs. UDP-galactose) and analyze products via NMR. Pair with molecular dynamics simulations to predict substrate-binding interactions .

Q. How should researchers design experiments to assess the role of stereochemistry in this compound's bioactivity?

  • Methodological Answer : Synthesize epimer pairs (e.g., 4''-epi vs. 4''-OH Validamycin A) via chemical or enzymatic methods. Compare their:

  • Membrane permeability : Use artificial lipid bilayers or fungal protoplast assays.
  • Enzymatic hydrolysis rates : Incubate with fungal β-glucosidases and quantify products via HPLC.
  • Crystal structures : Resolve ligand-enzyme complexes to identify stereospecific binding pockets .

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in antifungal assays?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. inhibition) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. For small sample sizes, employ Bayesian hierarchical models to account for variability. Report absolute numbers, percentages, and confidence intervals per ICMJE guidelines .

Q. How can researchers validate the hypothesis that this compound’s reduced activity stems from altered transporter affinity?

  • Methodological Answer : Use competitive uptake assays with Validamycin A and its epimer in transporter-deficient fungal strains. Measure intracellular concentrations via LC-MS and calculate inhibition constants (Ki). Validate findings with RNA-seq to identify differentially expressed transporter genes under epimer exposure .

Guidance for Experimental Design

  • Data Collection : Include raw NMR spectra, HRMS chromatograms, and inhibition zone measurements in appendices. Processed data (e.g., coupling constants, IC50) should be in the main text .
  • Ethical Standards : Disclose any conflicts of interest and ensure antifungal assays comply with institutional biosafety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.